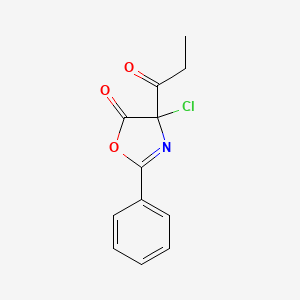

4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one

CAS No.: 90127-58-5

Cat. No.: VC17276512

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90127-58-5 |

|---|---|

| Molecular Formula | C12H10ClNO3 |

| Molecular Weight | 251.66 g/mol |

| IUPAC Name | 4-chloro-2-phenyl-4-propanoyl-1,3-oxazol-5-one |

| Standard InChI | InChI=1S/C12H10ClNO3/c1-2-9(15)12(13)11(16)17-10(14-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

| Standard InChI Key | GLYDJMLVZRSYGR-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C1(C(=O)OC(=N1)C2=CC=CC=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-oxazol-5(4H)-one core with substituents at positions 2, 4, and 4. The 2-position is occupied by a phenyl group, while the 4-position hosts both a propanoyl (CH2C(O)CH3) and a chlorine atom. This unique arrangement creates a sterically crowded environment, influencing its reactivity and intermolecular interactions.

Molecular Formula and Weight

Derived from the parent compound 2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one (C12H11NO3, MW 201.22 g/mol), the addition of a chlorine atom at position 4 yields the molecular formula C12H10ClNO3 and a calculated molecular weight of 236.67 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H10ClNO3 |

| Molecular Weight | 236.67 g/mol |

| IUPAC Name | 4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one |

| SMILES Notation | ClC1=C(NC(=O)C2=CC=CC=C2)C(=O)C(C(=O)C)C=N1 |

| Solubility (Predicted) | Low in water; soluble in polar organic solvents (e.g., DMSO, acetone) |

Synthesis and Reaction Pathways

Synthetic Strategies

Although no direct synthesis reports exist for this compound, methodologies for analogous oxazolones suggest two primary routes:

-

Cyclocondensation of Chlorinated Precursors

Chloro-substituted oxazolones are often synthesized via cyclization reactions between α-chloro ketones and urea derivatives. For example, reacting 4-chloro-3-oxo-N-phenylbutanamide with a dehydrating agent (e.g., POCl3) could yield the target compound . -

Post-Synthetic Modification

Introducing chlorine via electrophilic substitution to a preformed oxazolone core. This method requires careful control of reaction conditions to avoid ring degradation.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring chlorine incorporation at position 4 without competing substitutions.

-

Yield Limitations: Steric hindrance from the phenyl and propanoyl groups may reduce reaction efficiency .

Applications in Organic Synthesis

As a Building Block

The compound’s reactive sites (carbonyl, chloro, and imine groups) make it valuable for:

-

Heterocyclic Expansion: Serving as a precursor for fused-ring systems (e.g., thiazolo-oxazolones) .

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings facilitated by the phenyl group .

Table 2: Synthetic Applications

| Application | Reaction Partners | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Amines, thiols | 4-Amino/Thio-oxazolones |

| Cycloaddition | Alkynes | Pyridine-fused oxazolones |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume